GDC-0326
Overview
Description
GDC-0326 is a small molecule drug that acts as a selective inhibitor of phosphatidylinositol 3-kinase alpha (PI3Kα). It was initially developed by Genentech, Inc. and is primarily used in the treatment of various types of cancer, particularly those with hyperactivation of PI3Kα, which is linked to poor prognosis .
Mechanism of Action
Target of Action
GDC-0326, also known as (S)-2-((2-(1-isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)oxy)propanamide, is a potent and selective inhibitor of PI3Kα (Phosphatidylinositol 3 kinase alpha) . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an attractive target for therapeutic interventions .
Mode of Action
This compound interacts with PI3Kα, inhibiting its activity . This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is often overactive in various types of cancer . By blocking this pathway, this compound can help control cell growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for many cellular processes, including cell survival, growth, and proliferation. When PI3Kα is inhibited by this compound, the downstream effects include a decrease in AKT phosphorylation and subsequent reduction in mTOR signaling . This leads to a decrease in cell proliferation and an increase in programmed cell death or apoptosis .
Pharmacokinetics
This compound has been found to be highly stable in human and rat liver microsomes, suggesting a good correlation with in vivo rat clearance . It has consistently low clearance and high oral bioavailability across species tested, enabling significant sustained free drug levels . These properties suggest that this compound has favorable pharmacokinetic characteristics for therapeutic use .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of cell death and the suppression of cell growth. Specifically, this compound has been found to effectively suppress the growth of colorectal cancer (CRC) cells in a dose-dependent manner . The induction of a form of programmed cell death known as necroptosis by this compound was correlated with the modulation of receptor-interacting protein kinase (RIPK) 1 and RIPK3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GDC-0326 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
- Formation of the imidazo[1,2-d][1,4]benzoxazepine core.
- Introduction of the triazole ring.
- Coupling of the isopropyl group.
- Final functionalization to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
GDC-0326 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
GDC-0326 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3Kα pathway.
Biology: Investigated for its role in cellular metabolism, proliferation, and survival.
Medicine: Explored as a potential therapeutic agent for various cancers, particularly colorectal cancer.
Industry: Utilized in the development of new cancer therapies and drug discovery.
Comparison with Similar Compounds
Similar Compounds
Alpelisib: Another PI3Kα inhibitor used in the treatment of breast cancer.
Buparlisib: A pan-PI3K inhibitor with broader activity against multiple PI3K isoforms.
Copanlisib: A PI3K inhibitor with activity against both PI3Kα and PI3Kδ.
Uniqueness
GDC-0326 is unique in its high selectivity for PI3Kα over other PI3K isoforms, which reduces off-target effects and improves its therapeutic profile. This selectivity makes it a promising candidate for combination therapies with other anticancer agents, such as 5-fluorouracil, to enhance antitumor efficacy .
Properties
IUPAC Name |
(2S)-2-[[2-(2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]oxy]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-11(2)25-19(21-10-22-25)15-9-24-6-7-27-16-8-13(28-12(3)17(20)26)4-5-14(16)18(24)23-15/h4-5,8-12H,6-7H2,1-3H3,(H2,20,26)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKYDKLGPWRPMZ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)OC(C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)OC1=CC2=C(C=C1)C3=NC(=CN3CCO2)C4=NC=NN4C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1282514-88-8 | |
Record name | GDC-0326 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1282514888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GDC-0326 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPJ2JD8YZX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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